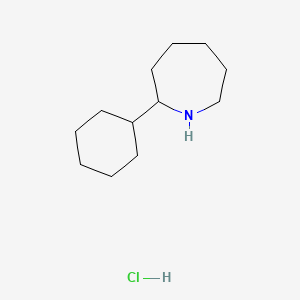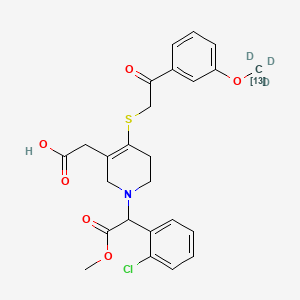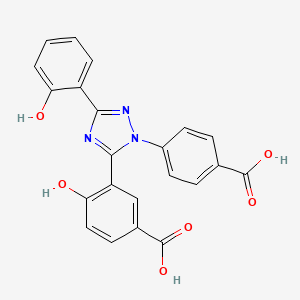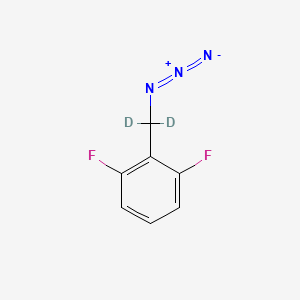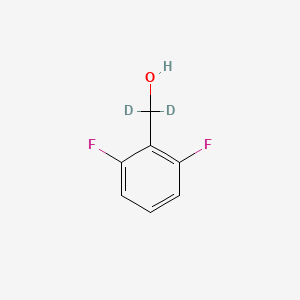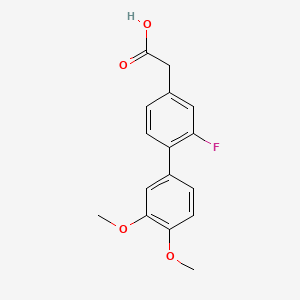
2-Fluoroadenine-13C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroadenine-13C2,15N is the labelled analogue of 2-Fluoroadenine . It has a role as an antineoplastic agent . It is also used in purine nucleoside phosphorylase gene therapy for human malignancy .
Synthesis Analysis
The synthesis of this compound involves the use of state-of-the-art technology to produce stable isotopes that are highly enriched and isotopically labeled to the highest standards .Molecular Structure Analysis
The molecular formula of this compound is C5H3FN5 . Its molecular weight is 152.1092232 .Chemical Reactions Analysis
This compound is used in purine nucleoside phosphorylase gene therapy for human malignancy . It is also used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food .Mechanism of Action
2-Fluoroadenine acts as an inhibitor of purine nucleoside phosphorylase . It is a toxic adenine antimetabolite used in laboratory biological research for counterselection of wildtype bacterial or eukaryotic (i.e., animals, yeast, plants, diatoms, brown algae) APT (adenine phosphoribosyltransferase) genes .
Safety and Hazards
Future Directions
2-Fluoroadenine is a critical intermediate for pharmaceutical drugs and can be synthesized within the lab from 2,6-diaminopurine, which is an inexpensive and readily available compound . It exhibits a large range of antibacterial activity and acts as an inhibitor of blood-platelet adhesion . In cancer treatments, 2-Fluoroadenine has been used to treat head and neck cell carcinoma by the progressive removal of RNA and protein synthesis within tumor cells . Future research may continue to explore its potential uses in medical and environmental applications.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-Fluoroadenine-13C2,15N involves the incorporation of two stable isotopes, 13C and 15N, into the adenine molecule. This can be achieved through a series of chemical reactions that introduce these isotopes into the appropriate positions of the molecule. The synthesis pathway involves the protection of certain functional groups, selective isotopic labeling, and deprotection to yield the final product.", "Starting Materials": [ "Adenine", "2-Fluoroadenine", "13C-labeled acetonitrile", "15N-labeled ammonia", "Protecting groups (e.g. TBDMS, DMT)" ], "Reaction": [ "Protect the N6 and N7 positions of adenine using TBDMS or DMT", "React 2-Fluoroadenine with 13C-labeled acetonitrile in the presence of a palladium catalyst to introduce 13C at the C2 position", "React adenine with 15N-labeled ammonia in the presence of a reducing agent to introduce 15N at the N9 position", "Deprotect the N6 and N7 positions of adenine to yield 2-Fluoroadenine-13C2,15N" ] } | |
CAS RN |
1346603-03-9 |
Molecular Formula |
C5H4FN5 |
Molecular Weight |
156.098 |
IUPAC Name |
2-fluoro-7H-purin-6-amine |
InChI |
InChI=1S/C5H4FN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11)/i2+1,4+1,9+1 |
InChI Key |
WKMPTBDYDNUJLF-CTEGUFHBSA-N |
SMILES |
C1=NC2=C(N1)C(=NC(=N2)F)N |
synonyms |
2-Fluoro-9H-purin-6-amine-13C2,15N; 2-Fluoro-1H-purin-6-amine-13C2,15N; 2-Fluoro-adenine-13C2,15N; 2-Fluoro-6-aminopurine-13C2,15N; NSC 27364-13C2,15N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Bromophenyl)methyl]hexahydro-1H-azepine Hydrochloride](/img/structure/B584559.png)
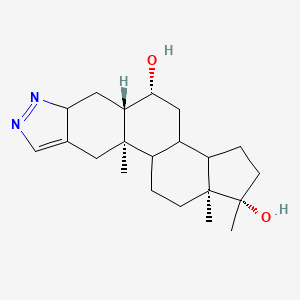
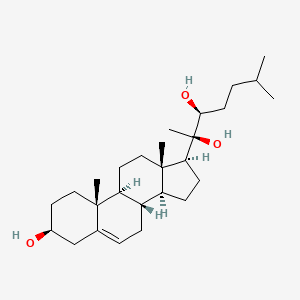
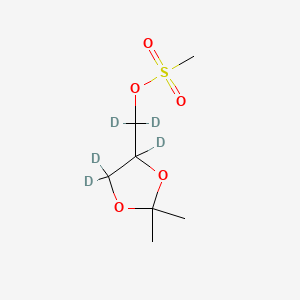

![5-Bromothieno[2,3-b]pyridine-6-methanol](/img/structure/B584565.png)
